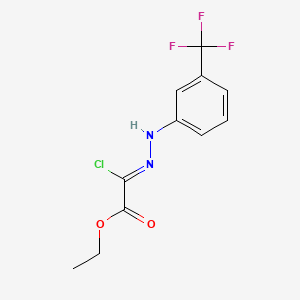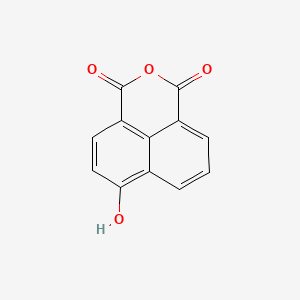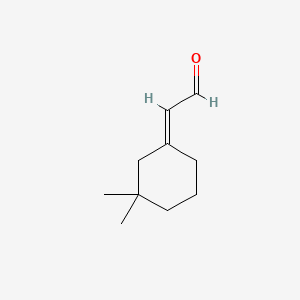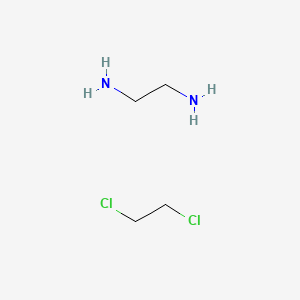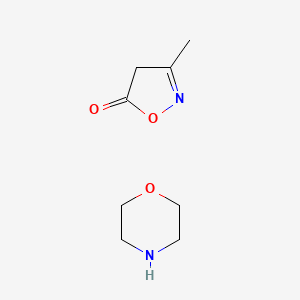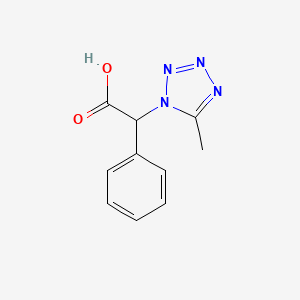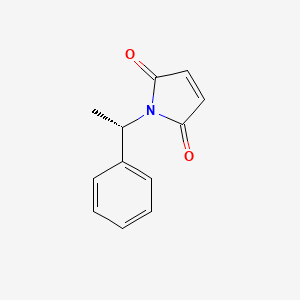
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride, also known as AHOTMA, is a synthetic compound that has shown potential in various scientific research applications. It is a quaternary ammonium compound that is commonly used in biochemical and physiological experiments due to its unique properties.
Mechanism of Action
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride works by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the biosynthesis of folate. Folate is necessary for the synthesis of DNA, RNA, and proteins, making it crucial for cell growth and division. By inhibiting dihydrofolate reductase, ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride can slow down or stop the growth of cancer cells. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride also inhibits the transport of certain amino acids across cell membranes by binding to the amino acid transporter protein.
Biochemical and Physiological Effects:
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has been shown to have a number of biochemical and physiological effects. Inhibition of dihydrofolate reductase leads to a decrease in folate levels, which can affect DNA, RNA, and protein synthesis. This can lead to cell growth arrest or death. Inhibition of amino acid transport can affect cellular metabolism and protein synthesis. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for its target proteins, making it an effective inhibitor. However, ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride also has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in cell-based assays. It is also not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride. One direction is to explore its potential as a cancer therapeutic. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to study its effects on other cellular processes, such as amino acid metabolism and transport. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride could also be used as a tool to study the structure and function of its target proteins, which could lead to a better understanding of their roles in cellular processes. Overall, ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride is a versatile compound with many potential applications in scientific research.
Synthesis Methods
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride can be synthesized by reacting N,N-dimethyl-1,3-propanediamine with 2-ketoglutaric acid in the presence of sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride chloride. The synthesis of ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride is a multi-step process that requires careful attention to detail to obtain a pure and high-quality product.
Scientific Research Applications
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has been used in various scientific research applications. It has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of folate, which is essential for cell growth and division. This inhibition has potential therapeutic applications in cancer treatment. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has also been used as a tool to study the transport of amino acids across cell membranes. It has been shown to inhibit the transport of certain amino acids, which can help researchers better understand the mechanisms involved in amino acid transport.
properties
CAS RN |
5261-99-4 |
|---|---|
Product Name |
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride |
Molecular Formula |
C7H15ClN2O2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(5-amino-3-hydroxy-5-oxopentylidene)-dimethylazanium;chloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9(2)4-3-6(10)5-7(8)11;/h4,6,10H,3,5H2,1-2H3,(H-,8,11);1H |
InChI Key |
LTELZMDSXFWIGP-UHFFFAOYSA-N |
SMILES |
C[N+](=CCC(CC(=O)N)O)C.[Cl-] |
Canonical SMILES |
C[N+](=CCC(CC(=O)N)O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl chloro[(4-fluorophenyl)hydrazono]acetate](/img/structure/B1599257.png)
